Target Engagement Evidence: PRMT3 Binding Affinity Compared to In-Class Inhibitors
The compound's primary biological annotation is as an inhibitor of the protein arginine methyltransferase 3 (PRMT3) domain, with a reported binding EC50 of 1.30 µM [1]. This places it at the very low end of PRMT3 potency compared to established chemical probes. For instance, the allosteric PRMT3 inhibitor SGC707 exhibits an IC50 of 31 nM and a Kd of 53 nM, representing a potency advantage of over 20-fold [2]. This difference is critical for scientific selection: the target compound is unsuitable for cellular studies requiring potent PRMT3 engagement and would primarily be useful as a low-affinity reference point or for crystallographic fragment-based screening, a role for which SGC707 is not optimized.
| Evidence Dimension | In vitro binding affinity (EC50 vs IC50/Kd) against PRMT3 |
|---|---|
| Target Compound Data | EC50 = 1.30 µM (1300 nM) |
| Comparator Or Baseline | SGC707: IC50 = 31 nM, Kd = 53 nM |
| Quantified Difference | Target compound is ~42-fold less potent than SGC707 based on IC50 comparison. |
| Conditions | Target: Binding affinity to ePL-tagged human PRMT3 domain (211-531 residues) via protein stabilization assay. Comparator: Inhibition of full-length PRMT3 in a biochemical assay. |
Why This Matters
This directly informs procurement: the compound is a low-potency PRMT3 ligand, not a potent inhibitor, and must be selected for applications where this specific, validated biochemical profile is desired over highly optimized probes.
- [1] BindingDB. (2025). Affinity Data for BDBM50247349 (CHEMBL4072005): EC50 1.30E+3 nM against ePL-tagged human PRMT3 methyltransferase domain. View Source
- [2] Kaniskan, H. Ü., Szewczyk, M. M., Yu, Z., Eram, M. S., Yang, X., Schmidt, K., ... & Jin, J. (2015). A potent, selective, and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). Angewandte Chemie International Edition, 54(17), 5166-5170. View Source
